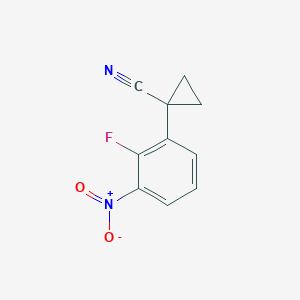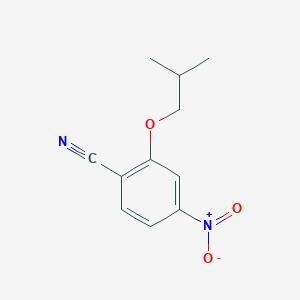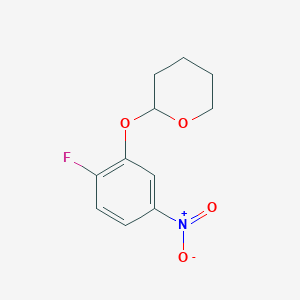
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H12FNO3. It is a derivative of benzene, characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a propan-2-yloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-fluoro-2-methyl-5-(propan-2-yloxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another synthetic route involves the fluorination of 2-methyl-4-nitro-5-(propan-2-yloxy)benzene using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This reaction requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are typically carried out in specialized reactors designed to handle corrosive and reactive chemicals. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Products include 1-amino-2-methyl-4-nitro-5-(propan-2-yloxy)benzene or 1-thio-2-methyl-4-nitro-5-(propan-2-yloxy)benzene.
Reduction: The major product is 1-fluoro-2-methyl-4-amino-5-(propan-2-yloxy)benzene.
Oxidation: The major product is 1-fluoro-2-carboxy-4-nitro-5-(propan-2-yloxy)benzene.
Applications De Recherche Scientifique
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-2-methyl-4-nitrobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain synthetic applications.
2-Fluoro-4-nitro-5-(propan-2-yloxy)toluene: Similar structure but with different positioning of the substituents, affecting its reactivity and applications.
1-Fluoro-4-nitro-5-(propan-2-yloxy)benzene: Similar but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene is unique due to the specific arrangement of its substituents, which confer distinct reactivity and properties. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl and propan-2-yloxy) groups allows for a wide range of chemical transformations and applications.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
1-fluoro-2-methyl-4-nitro-5-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSOSOVHSHJTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B8028575.png)













